2-(Bromomethyl)thieno[3,2-d]pyrimidine
Overview
Description
2-(Bromomethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a bromomethyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)thieno[3,2-d]pyrimidine typically involves the bromination of a thieno[3,2-d]pyrimidine precursor. One common method includes the reaction of thieno[3,2-d]pyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: Reduction reactions can modify the thieno[3,2-d]pyrimidine core, potentially altering its electronic properties and biological activity.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or primary amines, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products: The products of these reactions vary depending on the reagents and conditions used but generally include substituted thieno[3,2-d]pyrimidines with diverse functional groups, enhancing their utility in further synthetic applications.
Scientific Research Applications
2-(Bromomethyl)thieno[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential antitumor agents, kinase inhibitors, and other therapeutic compounds.
Biological Studies: The compound is used to study the interactions of thieno[3,2-d]pyrimidine derivatives with biological targets, providing insights into their mechanism of action and potential therapeutic uses.
Material Science: Its derivatives are explored for their electronic properties, making them candidates for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)thieno[3,2-d]pyrimidine and its derivatives exert their effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as inhibitors of the enzyme EZH2, which plays a role in the regulation of gene expression . By inhibiting EZH2, these compounds can induce apoptosis in cancer cells and inhibit their proliferation.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine: The parent compound without the bromomethyl group.
2-(Chloromethyl)thieno[3,2-d]pyrimidine: A similar compound with a chloromethyl substituent instead of bromomethyl.
2-(Methylthio)thieno[3,2-d]pyrimidine: Featuring a methylthio group, offering different reactivity and biological properties.
Uniqueness: 2-(Bromomethyl)thieno[3,2-d]pyrimidine is unique due to the presence of the bromomethyl group, which provides a versatile handle for further functionalization through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.
Properties
IUPAC Name |
2-(bromomethyl)thieno[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-3-7-9-4-6-5(10-7)1-2-11-6/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMUOZMHJPWOGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(N=C21)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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